3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid
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Overview
Description
3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxy group attached to a benzoic acid core. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its protective Boc group which can be easily removed under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of 4-hydroxybenzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In industrial settings, the production of tert-butoxycarbonyl-protected compounds often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, and the resulting amino group can participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: The Boc group is typically removed using trifluoroacetic acid in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carboxylic acid group produces an alcohol.
Scientific Research Applications
3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide chemistry.
Biology: The compound can be used in the synthesis of biologically active peptides and proteins.
Medicine: It is employed in the development of pharmaceuticals, particularly those involving peptide-based drugs.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid primarily involves the protective Boc group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group under acidic conditions, the free amino group can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 3-[(tert-Butoxycarbonyl)amino]methylbenzoic acid
- 3-Amino-4-(tert-butoxycarbonyl)aminopyridine
- tert-Butyl 4-hydroxybenzylcarbamate
Uniqueness
3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid is unique due to the presence of both a hydroxy group and a Boc-protected amino group on the benzoic acid core. This combination allows for versatile chemical modifications and applications in various fields of research .
Properties
CAS No. |
135322-01-9 |
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Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-6-7(10(15)16)4-5-9(8)14/h4-6,14H,1-3H3,(H,13,17)(H,15,16) |
InChI Key |
XYZXKCPZRILCCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)O |
Origin of Product |
United States |
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